6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one
Description
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C8H14N2O/c1-10-5-7-6(8(10)11)3-2-4-9-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
UOYAAMWAJPWIIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2C(C1=O)CCCN2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
- The synthesis often begins with pyridine-2,3-dicarboxylic acid derivatives or related anhydrides.
- Reaction with amines such as benzyl amine forms N-benzyl-2,3-pyridine dicarboxamide intermediates.
- Reduction of the pyridine ring and amide groups leads to octahydropyrrolo[3,4-b]pyridine derivatives with ketone functionalities.
Optical Resolution and Enzymatic Hydrolysis
- Optical purity is crucial; enzymatic hydrolysis using lipase or esterase selectively hydrolyzes racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate to yield optically enriched intermediates.
- The desired stereoisomer (e.g., (2S,3R) intermediate) is isolated by extraction with organic solvents and pH adjustments (using strong bases like 30% sodium hydroxide and acids like aqueous hydrochloric acid).
- This step achieves enantiomeric purity greater than 99%, avoiding the need for conventional resolution agents.
Conversion to Hexahydrofuro[3,4-b]pyridine-5,7-dione Intermediates
- The optically pure intermediate undergoes acid-catalyzed cyclization under reflux with strong acids (e.g., aqueous hydrochloric acid) for 2-4 hours.
- Subsequent reaction with condensing agents such as anhydrides forms bicyclic hexahydrofuro[3,4-b]pyridine-5,7-dione intermediates.
Final Reduction and Deprotection to Target Compound
- The hexahydrofuro[3,4-b]pyridine-5,7-dione intermediate is converted to the target octahydro-pyrrolo[3,4-b]pyridine via a sequence of steps:
- Treatment in inert solvents (e.g., toluene) at 70-100°C.
- Acid reflux (hydrochloric acid) for 4-10 hours.
- Reduction with strong hydride reagents such as lithium aluminum hydride (LiAlH4).
- Protective groups such as benzyl amine derivatives may be used and subsequently removed during these steps.
Alternative and Novel Synthetic Approaches
One-Pot Synthesis
- A convenient one-pot procedure combines condensation of acetamides with amines followed by acid-mediated cyclization.
- This method circumvents isolation of intermediates, improving overall yields and simplifying the process.
- For example, condensation of acetamide derivatives with amines yields enaminone intermediates, which upon heating in an acetic acid/hydrochloric acid mixture form the pyrrolo[3,4-b]pyridin-5-one scaffold efficiently.
Use of Chiral Auxiliaries and Chelating Agents
- Chiral auxiliaries such as naproxen and L-proline have been employed to enhance enantioselectivity during reduction steps.
- Palladium-catalyzed reductions in the presence of these auxiliaries yield enantiomerically enriched products.
- Recovery and reuse of chiral auxiliaries like naproxen have been demonstrated, improving cost-effectiveness.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Formation of dicarboxamide | Pyridine-2,3-dicarboxylic anhydride + benzyl amine | Room temp to reflux | Several hours | Intermediate for ring closure |
| Pyridine ring reduction | Catalytic hydrogenation with Pd + chiral auxiliary (L-proline or naproxen) | Room temp to 50°C | Hours | Stereoselective reduction |
| Enzymatic hydrolysis | Lipase or esterase | Mild aqueous conditions | Several hours | Optical resolution, >99% ee |
| Acid-catalyzed cyclization | Aqueous HCl reflux | 70-100°C | 2-4 hours | Formation of hexahydrofuro intermediate |
| Condensation with anhydride | Anhydride (e.g., acetic anhydride) | Room temp to reflux | Hours | Forms bicyclic diketone |
| Final reduction and deprotection | LiAlH4 in inert solvent (e.g., toluene) | 50-100°C | 4-10 hours | Yields final octahydro-pyrrolo compound |
Analytical Characterization and Purity
- Proton and carbon-13 nuclear magnetic resonance spectroscopy (NMR) confirm structural integrity of intermediates and final product.
- Infrared spectroscopy (IR) verifies functional groups such as ketones.
- Chiral high-performance liquid chromatography (HPLC) assesses enantiomeric excess.
- Polarimetry measures optical rotation to confirm stereochemistry.
- Single-crystal X-ray crystallography has been used to unequivocally confirm the bicyclic structure.
Chemical Reactions Analysis
Alkylation and Substitution Reactions
The methyl group at position 6 undergoes alkylation and nucleophilic substitution. Methylating agents like methyl iodide or dimethyl sulfate facilitate further functionalization.
Alkylation typically occurs at the pyrrolidine nitrogen due to its lower steric hindrance compared to the pyridine-like nitrogen.
Hydrogenation and Ring-Opening Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine system, enhancing conformational flexibility for drug design:
| Catalyst | Pressure | Time | Conversion |
|---|---|---|---|
| Pd/C (10%) | 50 psi | 4h | >95% |
| Raney Ni | 30 psi | 6h | 82% |
Ring-opening via acid hydrolysis (HCl, reflux) yields linear diamines, useful for polymer synthesis.
Cycloaddition and Multicomponent Reactions
The compound participates in microwave-assisted Ugi-Zhu reactions to form polyheterocycles :
text6-Methyl-pyrrolopyridinone + Aldehyde + Amine + Isocyanide → Pyrrolo[3,4-b]pyridin-5-one derivatives
| Catalyst | Solvent | Temp | Yield Range |
|---|---|---|---|
| Yb(OTf)₃ | Toluene | 100°C | 20–92% |
| Sc(OTf)₃ | DCE | 80°C | 45–85% |
Aza-Diels-Alder reactions with dienophiles like maleic anhydride form six-membered rings fused to the pyrrolidine system .
Enzymatic and Stereoselective Transformations
Lipase-mediated resolutions achieve >99% enantiomeric excess in stereoisomer synthesis :
| Enzyme | Substrate | ee (%) | Application |
|---|---|---|---|
| CAL-B lipase | Racemic dialkyl ester | 99.5 | Antibiotic intermediates |
| Esterase from B. subtilis | Acetylated derivative | 98.2 | Chiral catalyst synthesis |
Stereochemical outcomes depend on the enzyme’s active site geometry and solvent polarity .
Solvent and Catalyst Effects on Reactivity
Solvent choice critically impacts reaction efficiency:
| Reaction Type | Optimal Solvent | Catalyst | Rate Enhancement |
|---|---|---|---|
| Alkylation | Toluene | None | 3× vs. DMF |
| Ugi-Zhu | Toluene | Yb(OTf)₃ | 5× vs. THF |
| Hydrogenation | Ethanol | Pd/C | 2× vs. MeOH |
Polar aprotic solvents like DMF accelerate nucleophilic substitutions but may reduce stereoselectivity in enzymatic steps .
This compound’s versatility in alkylation, cycloaddition, and stereoselective reactions makes it invaluable for constructing complex pharmacophores. Recent advances in enzymatic resolutions and microwave-assisted syntheses have significantly improved yields and enantiopurity .
Scientific Research Applications
6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrrolo[3,4-b]pyridin-5-one core is highly versatile, allowing substitutions at positions 2, 3, 6, and 5. Key analogs and their differences are summarized below:
Key Observations :
- Saturation Level : The octahydro derivative (full saturation) likely exhibits higher metabolic stability compared to dihydro or unsaturated analogs due to reduced susceptibility to oxidation .
- Substituent Effects : Methyl groups (e.g., 6-methyl) enhance lipophilicity, whereas aromatic substituents (e.g., phenyl, thiophene) improve target binding via hydrophobic or π-π interactions .
Pharmacological Activity
Pyrrolo[3,4-b]pyridin-5-ones exhibit diverse biological activities, influenced by substituents:
Physicochemical Properties
Biological Activity
6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one (CAS No. 760177-75-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one is , with a molecular weight of 154.21 g/mol. The structure features a saturated pyrrolopyridine framework, which is significant for its biological interactions.
Anticancer Properties
Research indicates that derivatives of pyrrolopyridines exhibit significant anticancer activity. For instance, studies have shown that compounds related to 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one can inhibit cell proliferation in various human tumor cell lines, including HeLa and HCT116 cells. The mechanism often involves the modulation of cyclin-dependent kinases (CDKs), critical regulators in the cell cycle.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one | HeLa | 0.36 | CDK2 inhibition |
| 6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one | HCT116 | 1.8 | CDK9 inhibition |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The structural features of the compound allow it to cross the blood-brain barrier, enhancing its efficacy as a CNS-active agent.
The biological activity of 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one is primarily attributed to its ability to bind to specific targets within the cell:
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound shows selective inhibition against CDK2 and CDK9, which are essential for cell cycle progression.
- Modulation of Neurotransmitter Receptors : Preliminary studies suggest that it may influence receptors involved in neurotransmission, thereby providing neuroprotective effects.
Study on Anticancer Activity
A recent study published in a peer-reviewed journal highlighted the anticancer potential of derivatives based on the pyrrolopyridine scaffold. The study demonstrated that these compounds could significantly reduce tumor growth in xenograft models.
Neuroprotective Study
Another investigation focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. Results indicated that treatment with these derivatives improved cognitive function and reduced amyloid plaque accumulation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, and how can substituent diversity be achieved?
- The compound is typically synthesized via condensation reactions of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with amines, enabling the introduction of alkyl, aryl, or heteroaryl substituents . Microwave-assisted multicomponent reactions (MCRs), such as Ugi-3CR followed by aza-Diels-Alder or click chemistry, are also effective for generating triazolylmethyl derivatives . To maximize substituent diversity, use commercially available amines and optimize solvent systems (e.g., ethanol or DMF) and reaction temperatures (80–120°C).
Q. Which spectroscopic and crystallographic methods are critical for characterizing pyrrolo[3,4-b]pyridin-5-one derivatives?
- 1H/13C NMR identifies tautomeric equilibria in solution (e.g., keto-enol forms) . High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. Single-crystal X-ray diffraction is essential for unambiguous structural confirmation, particularly to resolve stereochemistry in octahydro derivatives . For intermediates like Zopiclone-related impurities, HPLC with UV detection (λ = 254 nm) and ammonium acetate buffer (pH 6.5) is recommended for purity analysis .
Q. What biological activities are associated with the pyrrolo[3,4-b]pyridin-5-one scaffold, and how can researchers design assays to evaluate these properties?
- The scaffold exhibits antidiabetic (DPP-4 inhibition) , anti-epileptic , and potential anticancer activity. To assess DPP-4 inhibition, use fluorogenic substrates (e.g., Gly-Pro-AMC) in enzyme assays with human recombinant DPP-4 and IC50 determination. For anti-epileptic screening, employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents. Prioritize derivatives with electron-withdrawing substituents (e.g., chloro or fluoro groups) for enhanced bioactivity .
Advanced Research Questions
Q. How can tautomeric equilibria of pyrrolo[3,4-b]pyridin-5-one derivatives impact experimental data interpretation?
- Tautomerism (e.g., keto-enol or lactam-lactim forms) can lead to discrepancies in NMR chemical shifts and reactivity. To mitigate this, conduct variable-temperature NMR studies (VT-NMR) in DMSO-d6 or CDCl3 to monitor equilibrium shifts . In biological assays, tautomerism may affect binding affinity; use computational tools (e.g., DFT calculations) to predict dominant tautomers and validate with X-ray crystallography .
Q. What strategies resolve contradictions in synthetic yields when employing different multicomponent reactions (MCRs)?
- Discrepancies in yields between condensation-based and MCR-based methods often arise from steric hindrance or electronic effects of substituents. For example, bulky aryl groups may reduce efficiency in Ugi-Zhu reactions due to slower imine formation. To optimize:
- Screen catalysts (e.g., Sc(OTf)3 for aza-Diels-Alder steps) .
- Use microwave irradiation to accelerate reaction kinetics .
- Employ design of experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity).
Q. How can researchers design pyrrolo[3,4-b]pyridin-5-one derivatives for selective binding to therapeutic targets like DPP-4 or M4 muscarinic receptors?
- For DPP-4 inhibitors : Introduce hydrophobic substituents (e.g., benzyl or chlorophenyl groups) at the 6-position to enhance interactions with the S1 pocket .
- For M4 receptor allosteric modulators : Decorate the C-sp2 positions with hydrogen-bond acceptors (e.g., morpholino or triazolyl groups) to improve binding .
- Validate selectivity via radioligand displacement assays (e.g., [3H]-N-methylscopolamine for M4 receptors) .
Q. What are the challenges in scaling up lab-scale syntheses of 6-methyl-octahydro derivatives, and how can they be addressed?
- Key issues include low yields in cyclization steps and racemization in octahydro systems. Solutions:
- Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .
- Employ chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) to retain stereochemical integrity .
- Monitor reaction progress in real-time using inline FTIR or PAT (Process Analytical Technology).
Methodological Notes
- Data Contradiction Analysis : When conflicting bioactivity data arise (e.g., varying IC50 values across studies), verify compound purity (>95% by HPLC) and reassess assay conditions (e.g., buffer pH, enzyme lot variability) .
- Synthetic Optimization : For sterically hindered derivatives, replace traditional heating with ultrasound-assisted synthesis to improve reaction homogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
